

In-Depth Technical Guide: Diethyl 1H-indole-2,5-dicarboxylate

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Compound of Interest

Compound Name: *diethyl 1H-indole-2,5-dicarboxylate*

Cat. No.: *B138331*

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Diethyl 1H-indole-2,5-dicarboxylate is a heterocyclic organic compound featuring an indole core structure. The indole motif is a prevalent scaffold in numerous natural products and pharmacologically active molecules, recognized for its diverse biological activities.^[1] This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential biological significance of **Diethyl 1H-indole-2,5-dicarboxylate**, tailored for professionals in research and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key quantitative data for **Diethyl 1H-indole-2,5-dicarboxylate** are summarized in the table below.

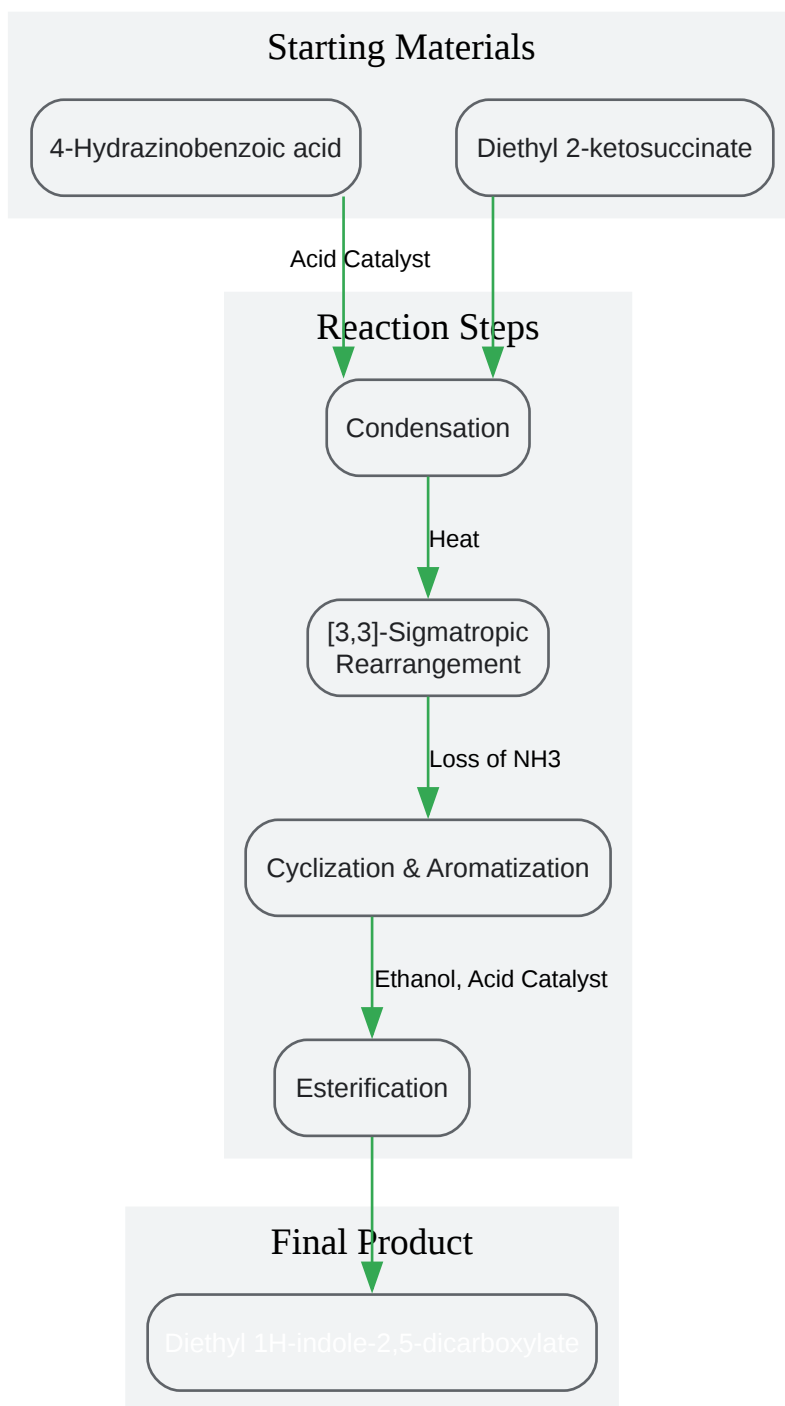
Property	Value
Molecular Weight	261.277 g/mol
Molecular Formula	C ₁₄ H ₁₅ NO ₄
CAS Number	127221-02-7
Canonical SMILES	<chem>CCOC(=O)c1cc2cc(ccc2[nH]1)C(=O)OCC</chem>
InChI Key	IEFLIZMMNNHRSB-UHFFFAOYSA-N

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Diethyl 1H-indole-2,5-dicarboxylate** is not readily available in mainstream literature, its structure suggests that established methods for indole synthesis can be adapted. The Fischer indole synthesis is a prominent and versatile method for creating indole rings from (substituted) phenylhydrazines and aldehydes or ketones under acidic conditions.

Hypothetical Synthesis Workflow via Fischer Indole Synthesis

The following diagram illustrates a plausible synthetic pathway for **Diethyl 1H-indole-2,5-dicarboxylate** based on the principles of the Fischer indole synthesis.



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Plausible synthetic route for **Diethyl 1H-indole-2,5-dicarboxylate**.

General Experimental Protocol (Adapted from related syntheses)

The following is a generalized experimental protocol for the synthesis of an indole derivative, which may be adapted for **Diethyl 1H-indole-2,5-dicarboxylate**. This protocol is based on established procedures for similar compounds.

- **Hydrazone Formation:**
 - Dissolve the substituted phenylhydrazine (e.g., a derivative of 4-hydrazinobenzoic acid) in a suitable solvent such as ethanol or acetic acid.
 - Add the keto-ester (e.g., diethyl 2-ketosuccinate) to the solution.
 - Stir the mixture at room temperature or with gentle heating to facilitate the condensation reaction and formation of the phenylhydrazone intermediate.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Once the reaction is complete, the hydrazone can be isolated by precipitation or extraction, or used directly in the next step.
- **Fischer Indole Cyclization:**
 - The crude or purified hydrazone is dissolved in a high-boiling point solvent.
 - An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) is added to the mixture.
 - The reaction mixture is heated to a high temperature (typically >100 °C) to induce the [2]-sigmatropic rearrangement and subsequent cyclization.
 - The reaction is monitored by TLC until the starting material is consumed.
 - Upon completion, the reaction mixture is cooled and neutralized. The product is then extracted with an organic solvent.
- **Purification:**
 - The crude product is purified using column chromatography on silica gel, followed by recrystallization to obtain the pure indole derivative.

- Characterization:
 - The structure of the final compound is confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

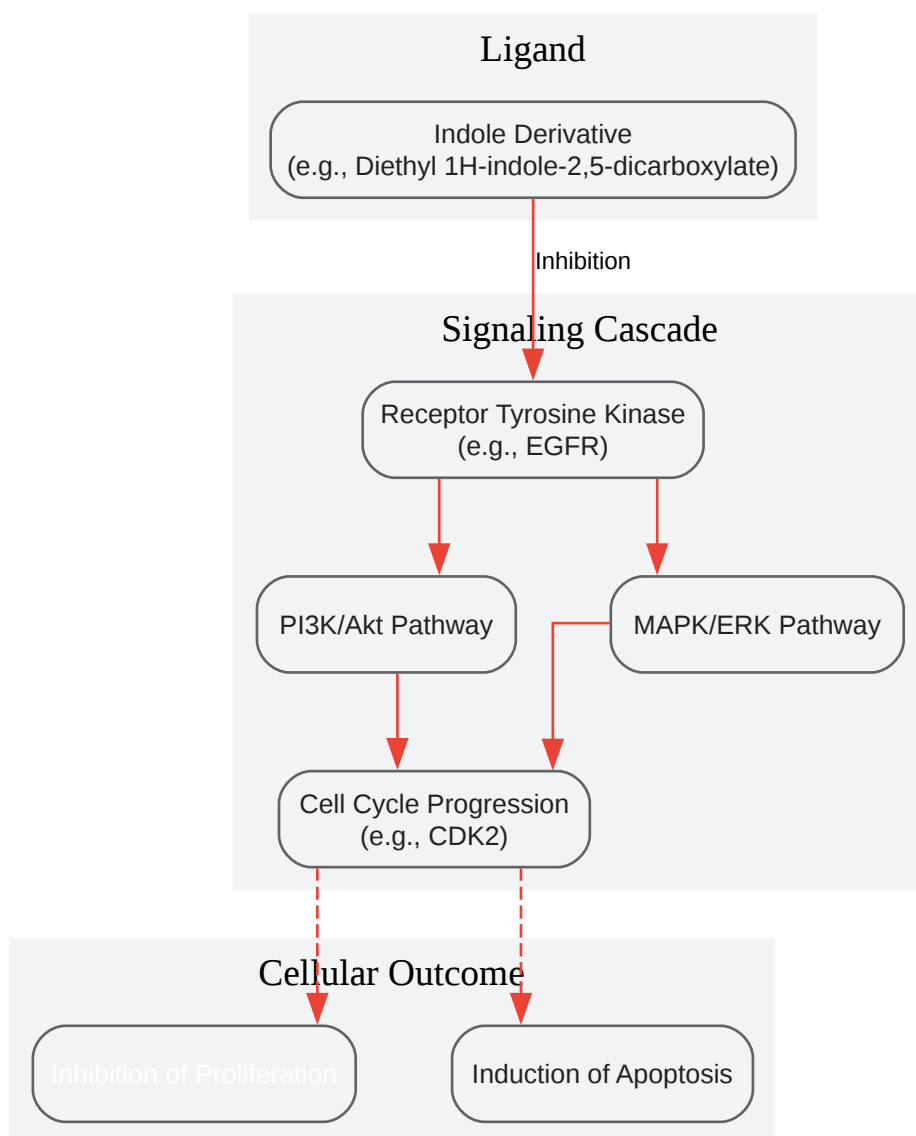
Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of **Diethyl 1H-indole-2,5-dicarboxylate** are limited, the broader class of indole derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. These activities suggest potential avenues of research for this specific compound.

Anticancer Potential

Indole-based compounds are known to exhibit significant anticancer activity.[3] They can act through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. For instance, certain indole derivatives have been shown to target the 14-3-3 η protein, which is implicated in liver cancer.[4] Others have demonstrated inhibitory effects on EGFR and CDK2, which are crucial in cell cycle regulation.

The following diagram illustrates a generalized signaling pathway that is often targeted by anticancer indole derivatives.



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Generalized anticancer signaling pathway targeted by indole derivatives.

Antimicrobial and Anti-inflammatory Properties

Various indole derivatives have also demonstrated potent antimicrobial and anti-inflammatory activities.[5][6][7] Their antimicrobial effects are often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. The anti-inflammatory properties can stem from the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Conclusion and Future Directions

Diethyl 1H-indole-2,5-dicarboxylate, with its characteristic indole scaffold, represents a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. While specific biological data for this molecule is sparse, the well-documented activities of related indole derivatives provide a strong rationale for its evaluation as a potential therapeutic agent. Future research should focus on developing a robust and scalable synthesis protocol, followed by a comprehensive screening for its anticancer, antimicrobial, and anti-inflammatory properties. Elucidating its specific molecular targets and mechanism of action will be crucial for its potential development into a lead compound for novel therapeutics.

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